Bzo-poxizid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

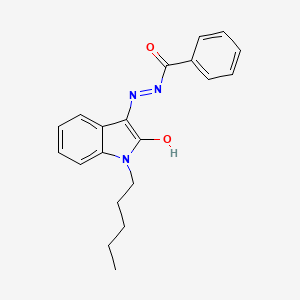

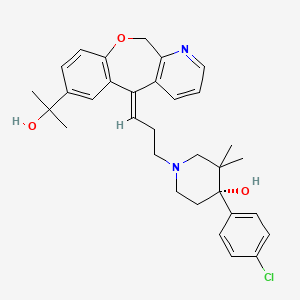

Bzo-poxizid is classified as a synthetic cannabinoid, a class of designer drugs that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. Synthetic cannabinoids have been reported to cause psychoactive effects similar to THC and have been associated with adverse events, including deaths . This compound is part of the “OXIZID” generation of synthetic cannabinoids, which emerged as replacements after a synthetic cannabinoid class-wide ban implemented by China in July 2021 .

Preparation Methods

Bzo-poxizid can be synthesized through a series of chemical reactions involving the formation of the core structure and subsequent functionalization. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is synthesized by reacting an appropriate indole derivative with a suitable amine to form an indole-amine intermediate.

Functionalization: The indole-amine intermediate is then functionalized by introducing a pentyl chain and other substituents to form the final compound.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are typically carried out in controlled environments to ensure safety and consistency.

Chemical Reactions Analysis

Bzo-poxizid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ketone and carboxylate derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Hydrolysis: Amide hydrolysis can break down this compound into its constituent amine and carboxylic acid components

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions include hydroxylated, ketone, and carboxylate derivatives .

Scientific Research Applications

Bzo-poxizid has several scientific research applications, including:

Mechanism of Action

Bzo-poxizid exerts its effects by acting as an agonist at cannabinoid receptors, specifically cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). It binds to these receptors and activates them, leading to the modulation of various signaling pathways involved in pain perception, mood regulation, and immune response . The major metabolic pathways of this compound include N-dealkylation, hydroxylation, ketone formation, and oxidative defluorination .

Comparison with Similar Compounds

Bzo-poxizid is part of the OXIZID subclass of synthetic cannabinoids, which includes several closely related analogues:

Bzo-hexoxizid: A potent and selective CB2 agonist with similar psychoactive effects.

5F-Bzo-poxizid: A fluorinated analogue with oxidative defluorination as a major metabolic pathway.

Bzo-chmoxizid: Another analogue with a cyclohexyl methyl group, known for its high potency at both CB1 and CB2 receptors.

Compared to these analogues, this compound is unique in its specific binding affinity and metabolic stability, making it a valuable compound for research and forensic applications .

Properties

CAS No. |

1048973-64-3 |

|---|---|

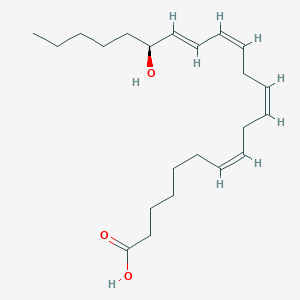

Molecular Formula |

C20H21N3O2 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide |

InChI |

InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3 |

InChI Key |

XPLMQEMEOJHAQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B10823028.png)

![(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10823030.png)

![4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester](/img/structure/B10823043.png)

![1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt](/img/structure/B10823072.png)

![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823131.png)